molecular formula C13H12N4O3 B5881891 N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea

Cat. No. B5881891
M. Wt: 272.26 g/mol
InChI Key: RXINOIWLACVPQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea, also known as NPC-1632, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPC-1632 is a small molecule that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea is not fully understood. However, it has been suggested that N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may exert its anti-tumor effects by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea may also inhibit the activity of inflammatory mediators and regulate glucose metabolism, leading to its potential therapeutic applications in various scientific research fields.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

The advantages of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea for lab experiments include its low toxicity, good bioavailability, and potential therapeutic applications in various scientific research fields. However, the limitations of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to optimize the synthesis method to increase yield and purity. Additionally, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea could be studied for its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases. Overall, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.

Synthesis Methods

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea can be synthesized through various methods, including the reaction of 3-nitroaniline with pyridine-4-carbaldehyde followed by reaction with urea. Another method involves the reaction of 4-pyridinecarboxaldehyde with 3-nitrophenyl isocyanate followed by reaction with ammonia. The synthesis of N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been optimized to increase yield and purity.

Scientific Research Applications

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Furthermore, N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea has been studied for its potential as an anti-diabetic agent and has shown promising results in regulating blood glucose levels in animal models.

properties

IUPAC Name

1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c18-13(15-9-10-4-6-14-7-5-10)16-11-2-1-3-12(8-11)17(19)20/h1-8H,9H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXINOIWLACVPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24798265
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-nitrophenyl)-N'-(4-pyridinylmethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.